4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

ADME-PK Lipophilicity Membrane permeability

4-Methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004640-25-8; C19H17N3O3; MW 335.36 g/mol) is a member of the 1,6-dihydropyridazine-3-carboxamide class, a scaffold recognized for diverse ligand-receptor interactions including MEK inhibition, cannabinoid receptor modulation, and IL-1β production suppression. The compound is retailed at ≥95% purity and is differentiated from the unsubstituted parent (CID by the N-(3-methylphenyl) amide extension, which fundamentally alters physicochemical and likely pharmacological properties.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 1004640-25-8
Cat. No. B2485179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS1004640-25-8
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3/c1-13-7-6-8-14(11-13)20-19(24)18-16(25-2)12-17(23)22(21-18)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,24)
InChIKeyFVPKNBISKNRXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (1004640-25-8): Sourcing and Selection Primer for a Dihydropyridazinone-3-carboxamide Research Probe


4-Methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1004640-25-8; C19H17N3O3; MW 335.36 g/mol) is a member of the 1,6-dihydropyridazine-3-carboxamide class, a scaffold recognized for diverse ligand-receptor interactions including MEK inhibition, cannabinoid receptor modulation, and IL-1β production suppression [1][2]. The compound is retailed at ≥95% purity and is differentiated from the unsubstituted parent (CID 8553127) by the N-(3-methylphenyl) amide extension, which fundamentally alters physicochemical and likely pharmacological properties.

Why In-Class Dihydropyridazine-3-carboxamide Analogs Cannot Simply Be Interchanged with 1004640-25-8


The dihydropyridazinone-3-carboxamide scaffold exhibits pronounced structure-activity divergence driven by the N-carboxamide substituent. The N-(3-methylphenyl) group in 1004640-25-8 confers a predicted logP of approximately 3.0 versus 0.5 for the unsubstituted parent carboxamide, representing a >100-fold shift in theoretical octanol-water partitioning [1]. Compared to the N-(3-bromophenyl) analog, the absence of a heavy halogen eliminates a metabolic liability and reduces molecular weight by 65 Da (335.36 vs. 400.23), factors that directly influence membrane permeability, CYP-mediated oxidation susceptibility, and synthetic tractability . Interchanging these analogs without consideration of differential logD, hydrogen-bonding capacity, and steric profile risks confounding SAR interpretation and invalidating cross-screening comparisons.

Quantitative Differentiation Evidence for 1004640-25-8 vs. Closest Dihydropyridazine-3-carboxamide Analogs


LogP-Driven Permeability Differentiation vs. the Unsubstituted Parent Carboxamide

The N-(3-methylphenyl) substitution in 1004640-25-8 elevates the predicted logP to approximately 3.0, versus a measured XLogP3-AA of 0.5 for the primary carboxamide parent 4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide (CID 8553127) [1]. This approximate 2.5 log-unit increase corresponds to a theoretical ~300-fold greater octanol-water partition.

ADME-PK Lipophilicity Membrane permeability

Polar Surface Area and Hydrogen-Bond Donor Count vs. 2-Hydroxyphenyl Analog

1004640-25-8 presents a topological polar surface area (TPSA) of approximately 57 Ų and a single hydrogen-bond donor (HBD=1), compared with a TPSA of 72.5 Ų and HBD=2 for the N-(2-hydroxyphenyl) analog F233-0201 [1]. The lower TPSA and reduced HBD count of the target compound favor compliance with Lipinski's Rule of Five and Veber's oral bioavailability criteria (TPSA < 140 Ų, HBD ≤ 5).

Drug-likeness Oral bioavailability Physicochemical profiling

Halogen-Free Composition Eliminates CYP-Mediated Metabolic Liability Present in the 3-Bromophenyl Analog

1004640-25-8 carries a 3-methyl substituent (MW 335.36) instead of the 3-bromo substituent (MW 400.23) found in F233-0116 . The absence of a para- or meta-bromo group avoids well-documented aryl bromide metabolic liabilities including CYP2C9/2C19-mediated oxidative dehalogenation and glutathione conjugation, metabolic pathways that generate reactive intermediates and accelerate hepatic clearance for the brominated analog.

Metabolic stability Drug metabolism CYP liability

Meta-Methyl Regioisomerism: Differential Steric and Electronic Profile vs. Ortho- and Para-Substituted Phenyl Analogs

1004640-25-8 places the methyl group at the meta (3-) position of the terminal phenyl ring. This regioisomeric choice can affect ligand-receptor binding when compared to ortho- or para-methyl analogs. In the structurally related pyridazinone-4-carboxamide cannabinoid receptor inverse agonist series, meta-substituted phenyl derivatives showed a 4- to 10-fold affinity shift compared to their para-substituted counterparts [1]. While direct CB2 affinity data for 1004640-25-8 are not publicly available, the meta-methyl regioisomeric decision offers a distinct pharmacophoric vector that is not redundant with the ortho- and para-methyl entries common in screening libraries.

Structure-Activity Relationship Regioisomerism Pharmacophore modeling

Molecular Weight Advantage for Ligand Efficiency Metrics vs. Heavier N-Aryl Analogs

At MW 335.36, 1004640-25-8 is 65 Da lighter than the N-(3-bromophenyl) analog (MW 400.23) and ~28 Da heavier than the N-(4-methoxyphenyl) analog (MW 307.22, predicted) . This intermediate molecular weight positions the compound favorably for ligand efficiency calculations (LE = 1.4 × pIC50 / heavy atom count), where lower MW provides greater headroom for potency optimization before exceeding lead-like thresholds.

Ligand efficiency Fragment-based drug design Lead optimization

High-Value Application Scenarios for 4-Methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (1004640-25-8)


Intracellular Target Screening Requiring Passive Membrane Permeability

With an estimated logP of ~3.0 and TPSA of ~57 Ų [1], 1004640-25-8 falls within the favorable permeability window for passive diffusion across lipid bilayers. It is a suitable candidate for phenotypic or target-based screening against intracellular targets (kinases, nuclear receptors, or protein-protein interactions) where the more polar parent carboxamide (logP 0.5) would fail to achieve sufficient intracellular exposure.

Hit-to-Lead Campaigns Prioritizing Metabolic Stability and CYP Safety Profiles

As a halogen-free N-aryl pyridazinone carboxamide, 1004640-25-8 avoids the oxidative dehalogenation and reactive metabolite formation risks associated with the 3-bromophenyl analog F233-0116 . This makes it a more attractive starting point for lead optimization programs where metabolic soft-spot elimination is a primary goal, particularly in therapeutic areas requiring chronic dosing (oncology, autoimmune indications).

Regioisomeric SAR Mapping of the N-Phenyl Pharmacophoric Vector

The meta-methyl regioisomerism of 1004640-25-8 fills a specific pharmacophoric niche. In the pyridazinone-4-carboxamide series, meta-substituted phenyl derivatives have exhibited 4- to 10-fold differential binding affinities relative to para-substituted counterparts [2]. Procuring this specific regioisomer is essential for comprehensive SAR exploration, as the ortho- and para-methyl analogs are more commonly stocked in commercial screening libraries.

Computational Docking and Pharmacophore Model Validation

The balanced physicochemical profile (MW 335.36, single H-bond donor, TPSA ~57 Ų, estimated logP ~3.0) makes 1004640-25-8 an excellent probe for validating computational pharmacophore models that predict dihydropyridazinone binding modes [1][2]. Its intermediate properties allow it to serve as a reference point for benchmarking scoring functions before more aggressive property perturbation is undertaken.

Quote Request

Request a Quote for 4-methoxy-N-(3-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.